Ácido 3-(4-carbamoylfenetil)propanoico

Descripción general

Descripción

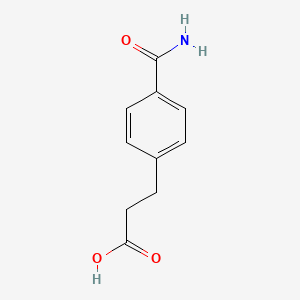

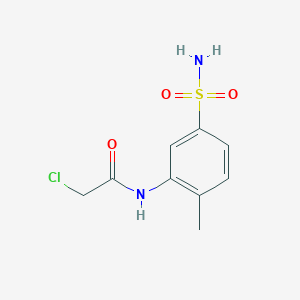

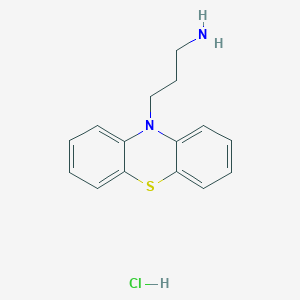

“3-(4-Carbamoylphenyl)propanoic acid” is a chemical compound with the molecular formula C10H12N2O2 . It contains a total of 26 bonds, including 14 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 amidine derivative, 1 primary amine (aliphatic), and 1 hydroxyl group .

Synthesis Analysis

The synthesis of propanol from propanoic acid involves two steps: esterification of propanoic acid and methanol in the presence of the sulfuric acid catalyst with the mole ratio of 4:3 to produce methyl propanoate, and reduction of methyl propanoate with sodium using ethylene glycol as the solvent to yield propanol .Molecular Structure Analysis

The molecular structure of “3-(4-Carbamoylphenyl)propanoic acid” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 3D chemical structure image of “3-(4-Carbamoylphenyl)propanoic acid” is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis

Carboxylic acids, such as “3-(4-Carbamoylphenyl)propanoic acid”, exhibit strong hydrogen bonding between molecules. They therefore have high boiling points compared to other substances of comparable molar mass . They can undergo nucleophilic acyl substitution reactions .Physical And Chemical Properties Analysis

Carboxylic acids exhibit strong hydrogen bonding between molecules, resulting in high boiling points compared to other substances of comparable molar mass . The solubility of carboxylic acids in water decreases as the carbon chain length increases .Aplicaciones Científicas De Investigación

En base a la información disponible en los resultados de la búsqueda, aquí se presenta un análisis completo de las aplicaciones de investigación científica del Ácido 3-(4-carbamoylfenetil)propanoico:

Actividad Antimicrobiana

Este compuesto se ha sintetizado y caracterizado por su potencial actividad antimicrobiana contra una variedad de organismos bacterianos y fúngicos patógenos. Los derivados del this compound podrían desempeñar un papel significativo en el desarrollo de nuevos agentes antimicrobianos .

Inhibición de PHD-2 Humano

Los derivados del this compound se han evaluado como inhibidores del Dominio 2 de la Hidroxiprolil-Hidroxilasa Humana (PHD-2), que participa en la regulación de los factores inducibles por hipoxia (HIF). Estos inhibidores podrían ser beneficiosos para el tratamiento de la anemia y otras enfermedades relacionadas con la hipoxia .

Producción de Ácido Propiónico

El compuesto también se está estudiando por su papel en la producción biológica de ácido propiónico, que tiene importantes aplicaciones biotecnológicas. Se están explorando avances en ingeniería genética y metabólica, técnicas de inmovilización y sistemas de biorreactores eficientes para mejorar la producción de ácido propiónico utilizando este compuesto .

Preservación de Alimentos

Los derivados del ácido propiónico, incluido el this compound, están aprobados por organizaciones como la FDA para su uso como conservantes antibacterianos de aditivos alimentarios en alimentos para animales y alimentos para consumo humano. Esta aplicación destaca su importancia en la seguridad alimentaria y la extensión de la vida útil .

Actividad Antiinflamatoria

Los derivados del compuesto se están investigando por sus propiedades antiinflamatorias. Podrían usarse potencialmente para reducir el dolor, la temperatura corporal en la fiebre, los signos de inflamación e incluso ralentizar el desarrollo de cánceres en ciertos modelos .

Pruebas Farmacéuticas

El this compound está disponible para su compra como un estándar de referencia de alta pureza para pruebas farmacéuticas. Esto garantiza resultados precisos en los procesos de investigación y desarrollo dentro de la industria farmacéutica .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 3-(4-Carbamoylphenyl)propanoic acid is the human hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) enzymes . These enzymes play a crucial role in the regulation of the hypoxia-inducible transcription factors (HIFs), which mediate the body’s response to low oxygen conditions .

Mode of Action

3-(4-Carbamoylphenyl)propanoic acid interacts with its target, the HIF PHD enzymes, by inhibiting their activity . This inhibition is achieved through the compound’s interaction with the active site of the enzyme, preventing it from carrying out its normal function . The exact nature of this interaction and the resulting changes in the enzyme’s activity are still under investigation.

Biochemical Pathways

The inhibition of HIF PHD enzymes by 3-(4-Carbamoylphenyl)propanoic acid affects the hypoxia-inducible factor pathway . Under normal oxygen conditions, HIFs are rapidly degraded via the ubiquitin-proteasome pathway . When the activity of hif phd enzymes is inhibited, this degradation is prevented, leading to an accumulation of hifs . This can result in the activation of a variety of genes involved in response to hypoxia, including those involved in angiogenesis, erythropoiesis, and cell survival .

Result of Action

The inhibition of HIF PHD enzymes by 3-(4-Carbamoylphenyl)propanoic acid leads to an accumulation of HIFs, which can activate a variety of genes involved in the body’s response to hypoxia . This can have a range of effects at the molecular and cellular level, depending on the specific genes that are activated .

Análisis Bioquímico

Biochemical Properties

3-(4-Carbamoylphenyl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with the enzyme hypoxia-inducible factor prolyl hydroxylase domain (PHD) enzymes. Studies have shown that derivatives of 3-(4-Carbamoylphenyl)propanoic acid can inhibit PHD enzymes, which are crucial in the regulation of the hypoxia-inducible factor (HIF) pathway . This interaction is essential for understanding the compound’s potential therapeutic applications in conditions related to hypoxia.

Cellular Effects

The effects of 3-(4-Carbamoylphenyl)propanoic acid on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the stability and activity of hypoxia-inducible factor-1 alpha (HIF-1α), a transcription factor that plays a critical role in cellular responses to low oxygen levels . By inhibiting PHD enzymes, 3-(4-Carbamoylphenyl)propanoic acid stabilizes HIF-1α, leading to changes in gene expression that promote cell survival and adaptation under hypoxic conditions.

Molecular Mechanism

At the molecular level, 3-(4-Carbamoylphenyl)propanoic acid exerts its effects through specific binding interactions with biomolecules. The compound inhibits PHD enzymes by binding to their active sites, preventing the hydroxylation of HIF-1α . This inhibition leads to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus and activates the transcription of genes involved in angiogenesis, erythropoiesis, and metabolic adaptation to hypoxia.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(4-Carbamoylphenyl)propanoic acid have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory effects on PHD enzymes over extended periods . Long-term studies have indicated that continuous exposure to 3-(4-Carbamoylphenyl)propanoic acid can lead to sustained activation of hypoxia-responsive pathways, which may have therapeutic implications for chronic hypoxia-related diseases.

Dosage Effects in Animal Models

The effects of 3-(4-Carbamoylphenyl)propanoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits PHD enzymes without causing significant toxicity . At higher doses, there may be adverse effects, including potential toxicity and off-target interactions. It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

3-(4-Carbamoylphenyl)propanoic acid is involved in metabolic pathways related to the regulation of hypoxia-inducible factors. The compound interacts with enzymes such as PHDs and cofactors like 2-oxoglutarate and ferrous ions, which are essential for the hydroxylation of HIF-1α . By inhibiting these enzymes, 3-(4-Carbamoylphenyl)propanoic acid alters the metabolic flux, leading to changes in the levels of metabolites involved in the hypoxic response.

Transport and Distribution

Within cells and tissues, 3-(4-Carbamoylphenyl)propanoic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of the compound in therapeutic applications.

Subcellular Localization

The subcellular localization of 3-(4-Carbamoylphenyl)propanoic acid affects its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PHD enzymes . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its inhibitory effects on PHD enzymes and stabilizing HIF-1α.

Propiedades

IUPAC Name |

3-(4-carbamoylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c11-10(14)8-4-1-7(2-5-8)3-6-9(12)13/h1-2,4-5H,3,6H2,(H2,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMGMGROSBGZBCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018600-38-8 | |

| Record name | 3-(4-carbamoylphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B1518611.png)

![Methyl 5-{[(2-ethoxyethyl)amino]methyl}furan-2-carboxylate](/img/structure/B1518619.png)

![3-{[(5-Bromofuran-2-yl)methyl]amino}-4-methylbenzoic acid](/img/structure/B1518621.png)